Hexadecane, also known as cetane, is a straight-chain alkane with the molecular formula . It consists of a linear chain of 16 carbon atoms, with three hydrogen atoms bonded to each terminal carbon and two hydrogen atoms bonded to each of the 14 internal carbon atoms. Hexadecane is a colorless liquid at room temperature, with a melting point of approximately 18.2°C and a boiling point around 286.79°C . It has a low solubility in water but is miscible with organic solvents such as ether and chloroform .
Hexadecane is notable for its high cetane number, which is a measure of the ignition quality of diesel fuel. It serves as a reference compound in the determination of cetane numbers for other fuels . The compound is also used in various industrial applications, including as a solvent and in gas chromatography .
In laboratory settings, hexadecane can be synthesized through the reduction of iodohexadecane using zinc powder in an acidic medium, often involving glacial acetic acid . Additionally, hexadecane can react with strong oxidizing agents under specific conditions, leading to potential hazards such as combustion or charring .
Hexadecane exhibits limited biological activity. It is primarily recognized for its hydrophobic properties, which confer strong interactions with biological membranes. Studies have shown that hexadecyl derivatives can enhance the lipophilicity of certain compounds, making them more effective in drug delivery systems . For instance, hexadecyl-modified carboplatin has been proposed for use in chemotherapy due to improved solubility and bioavailability .
Hexadecane can be synthesized through several methods:
Hexadecane has diverse applications across various fields:
Studies on hexadecane interactions primarily focus on its effects on biological membranes and its role in enhancing the solubility of therapeutic agents. Research indicates that hexadecyl derivatives can significantly alter membrane permeability and fluidity, impacting drug absorption and efficacy . Furthermore, investigations into its combustion characteristics have highlighted its potential environmental impacts when used as a fuel source .
Hexadecane belongs to the family of aliphatic hydrocarbons and shares similarities with other straight-chain alkanes. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Cetane Number |
---|---|---|---|---|
Hexadecane | 18.2 | 286.79 | 100 | |
Dodecane | -9.6 | 216.4 | 54 | |
Octadecane | 28.1 | 317 | 86 | |
Tetracosane | 49 | 340 | Not applicable |
Dielectric barrier discharge (DBD) plasma reactors enable hexadecane cracking at lower temperatures compared to conventional thermal methods. In a hybrid catalytic pulsed DBD system, nanosecond pulses generate non-thermal plasma, which dissociates hexadecane into lighter hydrocarbons and hydrogen. The energy efficiency of this process ranges from 36.98 to 194.44 L/kWh, depending on the catalyst used [4]. For instance, Mo–Ni/Al₂O₃ catalysts achieve a hydrogen production rate of 108.03 mL/min with 63.7% hydrogen concentration at 52.3 W input power [4]. The breakdown voltage decreases significantly when TiO₂-based catalysts are employed, enhancing electron density and reactive species generation. Table 1 summarizes the performance of different catalysts in DBD systems.
Table 1: Catalyst Performance in DBD Plasma Cracking of Hexadecane
Catalyst | Power Input (W) | H₂ Concentration (%) | Energy Efficiency (L/kWh) |
---|---|---|---|
Mo–Ni/Al₂O₃ | 52.3 | 63.7 | 194.44 |
TiO₂ | 60.1 | 45.2 | 98.21 |
SiO₂ | 58.7 | 17.7 | 36.98 |
Catalytic cracking involves Brønsted acid sites facilitating C–C bond cleavage. Aluminum-doped mesoporous silica catalysts exhibit high selectivity for monobranched isomers (∼95%) during hydroisomerization, though cracking occurs competitively at higher acid site densities [2]. The intimacy between metallic (e.g., platinum) and acidic sites in bifunctional catalysts governs hexadecane conversion. Smaller platinum nanoparticles (2–3 nm) enhance percolation into mesopores, optimizing hydrogenation-dehydrogenation cycles and β-scission pathways [2].
Pulsed corona discharge, a subset of non-thermal plasma techniques, applies high-voltage pulses to generate reactive radicals. In pulsed DBD systems, hexadecane cracking efficiency correlates with pulse frequency and voltage rise time. For example, nanosecond pulses (10–20 kV) produce methyl radicals and ethylene via electron-impact dissociation, with secondary reactions forming methane and hydrogen [4].
Hexadecane oxidation proceeds through low-temperature (650–800 K) and high-temperature (1,200–1,600 K) pathways. At 1–80 atm, low-temperature oxidation involves alkylperoxy radical (ROO- ) formation, while high-temperature pathways favor hydroxyl radical (HO- )-mediated H-abstraction [1]. The global activation energy for hexadecane oxidation is 38–42 kJ/mol, with rate constants increasing by two orders of magnitude between 700 and 1,200 K [1].
A detailed mechanism for hexadecane oxidation includes 2,856 elementary reactions and 550 species [1]. Key steps include:
Low-temperature pathways dominate below 800 K, producing aldehydes (e.g., hexanal) and ketones, while high-temperature routes yield CO, CO₂, and smaller alkenes [1].
Intermediate species such as 1-hexadecene, hexadecanal, and carboxylic acids (e.g., pentadecanoic acid) form during partial oxidation. In anaerobic conditions, nitrate-reducing bacteria metabolize hexadecane to [1-¹³C]pentadecanoic acid and [3-¹³C]heptadecanoic acid via C-3 carbon addition [3].
At temperatures exceeding 1,000 K, hexadecane pyrolysis follows a radical chain mechanism:
Major products include ethylene (23–35%), methane (12–18%), and propylene (10–15%) [1].
Elevated pressures (up to 80 atm) suppress radical recombination, favoring molecular growth reactions. At 20 atm, the yield of C₅–C₁₀ alkanes increases by 40% compared to atmospheric conditions [1].
Biradical intermediates (e.g., 1,16-hexadecanediyl) form via concerted C–C bond cleavage. These species undergo cyclization to produce cyclic alkanes or further decomposition to olefins [1].
Pyrolysis kinetics follow first-order behavior with an apparent activation energy of 220–250 kJ/mol. Master equation modeling predicts rate coefficients for C–C bond fission within 15% of experimental values [1].
Equilibrium molecular dynamics simulations have become the cornerstone method for investigating the thermodynamic and structural properties of hexadecane at the molecular level. These simulations operate under conditions where the system maintains thermal equilibrium, allowing researchers to extract fundamental properties such as density, heat capacity, and phase behavior [1] [2].
The application of equilibrium molecular dynamics to hexadecane systems has revealed critical insights into the molecular conformational behavior and intermolecular interactions. Studies have demonstrated that hexadecane molecules undergo significant conformational changes with temperature, with the trans-to-gauche ratio being a key parameter governing bulk properties [2] [3]. The equilibrium molecular dynamics approach has been particularly successful in reproducing experimental liquid-vapor coexistence curves, with simulations accurately predicting critical temperatures and densities within experimental uncertainty [2].
Advanced equilibrium molecular dynamics protocols have been developed specifically for hexadecane crystallization studies. These protocols incorporate extended equilibration periods of up to 500 nanoseconds to ensure proper sampling of frozen states [1]. The methodology has successfully reproduced experimentally observed polycrystalline structures formed upon cooling, providing molecular-level insights into the crystallization process. The simulations have revealed that crystallites nucleate at random locations in bulk hexadecane and grow rapidly within tens of nanoseconds, offering unprecedented detail into the nucleation and growth mechanisms [1].
Temperature-dependent equilibrium molecular dynamics studies have established that hexadecane exhibits complex phase behavior, including the formation of intermediate rotator phases between liquid and crystal states [4]. These phases are characterized by long-range positional order combined with rotational freedom around the molecular axis, giving rise to unique visco-plastic properties. The equilibrium molecular dynamics approach has been instrumental in characterizing these rotator phases, providing detailed structural information that complements experimental X-ray diffraction studies [4].
Non-equilibrium molecular dynamics simulations represent a powerful computational approach for studying transport properties and flow behavior of hexadecane under conditions far from equilibrium. These simulations are particularly valuable for investigating viscosity, diffusion coefficients, and rheological properties under various thermodynamic conditions [5] [6].
The SLLOD algorithm has been extensively employed in non-equilibrium molecular dynamics studies of hexadecane to impose and maintain homogeneous shear rates. This approach utilizes Gaussian thermostatting to maintain constant kinetic energy while allowing the system to respond to applied shear forces [5]. Non-equilibrium molecular dynamics simulations have successfully reproduced several key rheological phenomena in hexadecane, including shear thinning behavior, shear dilatancy, normal stress effects, and molecular alignment under flow conditions [5].
Comprehensive non-equilibrium molecular dynamics investigations have revealed that hexadecane exhibits striking similarities to polymer melts when subjected to shear flow. The simulations demonstrate that large normal alkanes like hexadecane display complex rheological behavior that can be understood through polymer rheology principles when molecular weights are appropriately scaled [5]. These findings have important implications for understanding the flow behavior of long-chain hydrocarbons in industrial applications.
The pressure and temperature dependencies of rheological properties have been systematically studied using non-equilibrium molecular dynamics approaches. Results demonstrate that viscosity-shear rate flow curves can be normalized to achieve temperature-, pressure-, and density-invariant master curves using characteristic values of zero-shear-rate viscosity and critical shear rate [3]. This normalization approach provides a powerful framework for predicting hexadecane rheological behavior across wide ranges of thermodynamic conditions.
Non-equilibrium molecular dynamics studies have also provided detailed insights into the molecular mechanisms underlying shear thinning and shear dilatancy in hexadecane. The simulations reveal that these phenomena are associated with changes in molecular conformations, with increased shear rates leading to enhanced molecular alignment and altered intramolecular potential energy distributions [7]. The method has successfully quantified the contributions of various molecular interactions, including bond stretching, bond bending, torsional motions, and intermolecular van der Waals forces, to the overall rheological response.
Reactive force field molecular dynamics simulations using the ReaxFF methodology have opened new avenues for studying chemical reactions in hexadecane systems, particularly under extreme conditions relevant to pyrolysis and combustion processes [8] [9]. The ReaxFF approach allows for the simulation of bond breaking and formation during molecular dynamics simulations, providing insights into reaction mechanisms that are inaccessible to conventional molecular dynamics methods.
High-temperature and high-pressure pyrolysis of hexadecane has been extensively studied using ReaxFF molecular dynamics simulations at temperatures ranging from 2000 to 3500 Kelvin and pressures up to 11.6 megapascals [8] [9]. These simulations have confirmed the existence of eight different initial reaction mechanisms, all beginning with carbon-carbon bond dissociation. The biradical mechanism has been identified as the primary pathway through which pyrolysis occurs within shorter time scales, providing fundamental insights into the kinetics of thermal decomposition [8].
The ReaxFF approach has successfully reproduced experimental activation energies for hexadecane pyrolysis, with calculated values of 113.03 kilojoules per mole and pre-exponential factors of 4.55 × 10^12, showing excellent agreement with previous experimental work [8]. The simulations have revealed strong temperature dependencies for both product distribution and reaction rates, with optimal conditions for ethylene formation occurring at 11.6 megapascals and 2000 Kelvin, while hydrogen formation is favored at 11.6 megapascals and 3500 Kelvin [8].
Multimolecular ReaxFF simulations have provided detailed insights into the temporal evolution of pyrolysis reactions, revealing three distinct stages: a stable initial period, rapid decomposition, and secondary pyrolysis of primary products [10]. The methodology has successfully predicted the formation of various products, including light hydrocarbons, olefins, and hydrogen, with product distributions that closely match experimental observations from both pure hexadecane and crude oil pyrolysis studies [10].
Catalytic applications of ReaxFF methodology have been explored through simulations of hexadecane cracking on zeolite catalysts. These studies have investigated the effects of different catalyst compositions, including ZSM-5, hydrated ZSM-5, and aluminum-modified ZSM-5, on product selectivity and reaction pathways [11]. The simulations have revealed that hydrated ZSM-5 catalysts exhibit good catalytic reactivity at higher temperatures, with surface hydroxyl groups promoting ethylene yield, while aluminum-modified catalysts are more suitable for producing smaller molecules under lower temperature conditions [11].
The Transferable Potentials for Phase Equilibria United Atom (TraPPE-UA) force field has been extensively validated for hexadecane simulations, demonstrating excellent performance in predicting thermodynamic properties and phase behavior [12] [13]. The TraPPE-UA model represents hexadecane molecules using united atom sites, where each methylene group is treated as a single interaction center, significantly reducing computational costs while maintaining accuracy for many applications.
Comprehensive benchmarking studies have demonstrated that TraPPE-UA models provide highly accurate density predictions for hexadecane across wide temperature and pressure ranges, with deviations typically within 5% of experimental values [12]. The force field parameters were optimized using vapor-liquid equilibrium data, resulting in excellent reproduction of critical temperatures and saturated liquid densities. The model successfully captures the pressure-volume-temperature behavior of hexadecane, making it particularly suitable for phase equilibrium calculations [13].
However, viscosity predictions using TraPPE-UA models show systematic underestimation, particularly under high-pressure conditions where the typical error ranges from 10% to 60% depending on thermodynamic conditions [12]. This limitation has been attributed to the absence of explicit hydrogen atoms in the united atom representation, which becomes increasingly important at high pressures where molecules are forced into closer proximity and steric interactions become significant [12]. Despite these limitations, TraPPE-UA remains an excellent choice for applications where computational efficiency is prioritized over transport property accuracy.
The TraPPE-UA model has been successfully applied to study carbon dioxide diffusion in hexadecane, where it qualitatively reproduces the pressure dependence of diffusion coefficients [14]. The model predictions show good agreement with experimental data for diffusion studies, although quantitative accuracy varies depending on the specific thermodynamic conditions. Recent improvements to the TraPPE-UA framework, including the development of TraPPE-UA2 with enhanced molecular geometry descriptions, have addressed some of the original limitations while maintaining computational efficiency [15].
The Optimized Potentials for Liquid Simulations (OPLS) family of force fields has undergone significant development for hexadecane applications, with the L-OPLS variant showing particularly promising results for long-chain alkane simulations [12] [16]. The original OPLS-AA force field exhibits significant limitations for hexadecane, including elevated melting point predictions that lead to anomalous crystallization behavior and unrealistic viscosity values [12].
The L-OPLS force field was specifically optimized for long-chain linear hydrocarbons, addressing the deficiencies of the original OPLS-AA parameterization [12]. Comprehensive validation studies have demonstrated that L-OPLS provides excellent accuracy for both density and viscosity predictions, with viscosity errors typically within 15% of experimental values across wide temperature and pressure ranges [12]. The improved performance of L-OPLS has been attributed to optimized torsional parameters that better describe the conformational energetics of long alkane chains.
Recent developments in OPLS parameterization have led to the OPLS/2020 force field, which incorporates refined torsion and Lennard-Jones parameters for saturated hydrocarbons [16]. This updated version shows significant improvements in conformational energetics, with gauche-anti energy differences reduced from 0.8-0.9 kilocalories per mole in OPLS-AA to 0.5-0.6 kilocalories per mole in OPLS/2020, bringing the results into close agreement with high-level quantum mechanical calculations [16]. The OPLS/2020 force field accurately reproduces experimental self-diffusion coefficients for hexadecane, with calculated values showing excellent agreement with experimental data over wide temperature ranges [16].
The validation of OPLS-based models has been performed using diverse experimental data sets, including liquid densities, heats of vaporization, and free energies of hydration. For hexadecane specifically, the average errors in computed properties using OPLS/2020 are 0.01 grams per cubic centimeter for density, 0.2 kilocalories per mole for heat of vaporization, and approximately 0.5 kilocalories per mole for free energy of hydration [16]. These results demonstrate the high accuracy achievable with properly parameterized all-atom force fields for hexadecane applications.
The Ryckaert and Bellemans (RB) model represents a specialized approach to hexadecane simulations that emphasizes accurate description of torsional dynamics and intramolecular interactions [5] [17]. This model has been extensively used in non-equilibrium molecular dynamics studies of hexadecane rheological properties, where accurate representation of conformational changes under shear flow is crucial for predicting transport properties.
The RB model incorporates sophisticated torsional potentials that accurately reproduce the conformational preferences of alkane chains, including the proper description of trans and gauche conformations [17]. The model has been validated against experimental data for conformational energetics, showing excellent agreement with quantum mechanical calculations for the relative energies of different conformational states. This accuracy in conformational description translates directly to improved predictions of temperature-dependent properties and flow behavior.
Extensive validation of the RB model has been performed using equilibrium and non-equilibrium molecular dynamics simulations under various thermodynamic conditions [17]. The model successfully reproduces experimental viscosity data across wide temperature ranges, with particular strength in describing the temperature dependence of rheological properties. The RB approach has been shown to accurately predict shear thinning behavior, normal stress effects, and molecular alignment under flow conditions [17].
The RB model has been particularly valuable for studying the microscopic origins of rheological phenomena in hexadecane. Simulations using this model have revealed detailed relationships between molecular conformational changes and macroscopic flow properties, including the effects of shear rate on trans-gauche equilibria and molecular orientation [17]. These insights have provided fundamental understanding of how molecular-level processes contribute to the complex rheological behavior observed in long-chain alkanes.
Recent extensions of the RB model have incorporated additional interaction terms to improve accuracy for specific applications. These modifications include enhanced bond stretching and angle bending potentials that provide better agreement with experimental thermodynamic properties while maintaining the model's strength in describing torsional dynamics [5]. The continued development of the RB framework demonstrates its ongoing relevance for specialized applications requiring accurate conformational descriptions.
Carbon dioxide diffusion in hexadecane has been extensively studied using molecular dynamics simulations, providing detailed insights into the transport mechanisms and pressure-temperature dependencies of diffusion processes [14] [18]. These studies are particularly relevant for understanding enhanced oil recovery processes, carbon sequestration, and gas-liquid separation technologies where accurate diffusion predictions are essential.
Comprehensive molecular dynamics investigations have employed multiple force field approaches to study carbon dioxide diffusion, including united atom TraPPE-UA, all-atom OPLS, and the optimized L-OPLS models [14]. The simulations have successfully reproduced experimental pressure dependencies of diffusion coefficients, with L-OPLS showing the most accurate quantitative agreement with experimental data. The calculated diffusion coefficients typically range from 10^-9 to 10^-10 square meters per second, consistent with experimental measurements [14].
The molecular dynamics simulations have revealed significant microscopic details about the diffusion process that are not accessible through experimental measurements. The studies show that carbon dioxide molecules exhibit different microscopic properties depending on the force field used, including variations in mean square radius of gyration for hexadecane molecules and pair correlation functions for carbon dioxide-hexadecane interactions [14]. These microscopic differences translate to observable variations in diffusion behavior, highlighting the importance of accurate force field selection for quantitative predictions.
Temperature and pressure effects on carbon dioxide diffusion have been systematically investigated using molecular dynamics approaches. The simulations demonstrate that diffusion coefficients increase with temperature following Arrhenius-type behavior, with activation energies ranging from 9.228 to 11.139 kilojoules per mole depending on pressure conditions [19]. Pressure increases lead to reduced diffusion coefficients due to increased molecular packing and restricted molecular motion, with typical reductions of approximately 28% observed when pressure increases from 10 to 80 bar [19].
Advanced experimental validation of molecular dynamics predictions has been performed using magnetic resonance imaging (MRI) techniques combined with pressure decay analysis [20]. These studies have demonstrated excellent agreement between molecular dynamics predictions and experimental measurements, with errors typically less than 5% for overall diffusion coefficients. The validation studies have confirmed that molecular dynamics simulations can accurately predict both steady-state and unsteady-state diffusion behavior in carbon dioxide-hexadecane systems [20].
The Stokes-Einstein equation, which relates diffusion coefficients to viscosity through hydrodynamic theory, has been found to exhibit significant deviations when applied to molecular-scale diffusion in hexadecane systems [21] [22] [23]. These deviations are particularly pronounced for carbon dioxide diffusion in hexadecane, where molecular dynamics simulations have revealed complex relationships between diffusion and viscosity that cannot be described by classical hydrodynamic theory.
Experimental and computational studies have demonstrated that carbon dioxide diffusion coefficients in hexadecane deviate significantly from Stokes-Einstein predictions, with the deviations becoming more pronounced as molecular size approaches the nanometer scale [22]. The deviations are attributed to the breakdown of continuum hydrodynamic assumptions at the molecular level, where local intermolecular interactions dominate over bulk viscous effects. This has important implications for understanding transport processes in hydrocarbon systems where molecular-level effects are significant.
Detailed molecular dynamics investigations have revealed that the deviations from Stokes-Einstein behavior are related to the nature of intermolecular interactions between diffusing species and the solvent medium [21]. In hexadecane systems, the weak and diffuse nature of van der Waals interactions leads to different scaling relationships between diffusion and viscosity compared to systems with stronger, more localized interactions. The molecular dynamics simulations have shown that diffusion is primarily controlled by first solvation shell interactions rather than bulk fluid properties [22].
The failure of Stokes-Einstein predictions has been systematically studied using optical Kerr-effect spectroscopy combined with molecular dynamics simulations [21] [22]. These studies have revealed that hexadecane exhibits ideal Stokes-Einstein behavior when it acts as a solute in other solvents, but deviations occur when hexadecane serves as the solvent medium. This asymmetric behavior has been attributed to the specific nature of hexadecane's molecular architecture and its ability to support numerous weak interactions [22].
The implications of Stokes-Einstein deviations extend beyond fundamental understanding to practical applications in process design and optimization. The deviations mean that viscosity measurements cannot be directly used to predict diffusion coefficients in hexadecane systems, requiring either direct experimental measurement or detailed molecular dynamics simulations for accurate predictions [21]. This finding has important consequences for the design of separation processes and enhanced oil recovery operations where accurate diffusion predictions are essential.
The pressure and temperature dependencies of diffusion coefficients in hexadecane systems have been extensively characterized using molecular dynamics simulations, revealing complex relationships that are essential for understanding transport processes under various thermodynamic conditions [24] [19] [25]. These studies have provided detailed insights into the molecular mechanisms underlying diffusion and have established predictive models for engineering applications.
Temperature effects on diffusion coefficients in hexadecane follow Arrhenius-type behavior, with molecular dynamics simulations predicting activation energies that vary with pressure conditions [19]. The simulations have revealed that temperature increases lead to enhanced molecular kinetic motion, resulting in decreased viscosity and increased diffusion coefficients. For carbon dioxide diffusion in hexadecane, temperature increases from 298 to 400 Kelvin result in diffusion coefficient increases from 7.930 × 10^-9 to 19.754 × 10^-9 square meters per second [19].
Pressure effects on diffusion coefficients are primarily attributed to changes in molecular packing and free volume available for molecular motion [24] [19]. Molecular dynamics simulations have demonstrated that pressure increases lead to reduced diffusion coefficients due to increased molecular density and restricted molecular motion. The simulations have successfully reproduced experimental observations showing that diffusion coefficients decrease with increasing pressure, with typical reductions of 28% observed when pressure increases from 10 to 80 bar [19].
The molecular dynamics studies have revealed that the pressure-temperature effects on diffusion can be understood through free volume concepts and molecular packing considerations [25]. The simulations show that diffusion coefficients exhibit exponential relationships with density, with increased density leading to reduced free volume and consequently decreased diffusion rates. These relationships have been successfully incorporated into predictive models that can accurately estimate diffusion coefficients across wide ranges of thermodynamic conditions [25].
Advanced modeling approaches have been developed to simultaneously describe diffusion coefficients and viscosity using molecular-based parameters from equations of state [25]. These models have achieved excellent agreement with experimental data for hexadecane systems, with average relative deviations of 8.4% for self-diffusion coefficients and 7.2% for viscosity over wide ranges of temperature and pressure. The success of these models demonstrates the potential for developing comprehensive predictive frameworks based on molecular dynamics insights [25].
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